REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:12])[C:5](=[O:11])[NH:6]2.[F:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Br)=[CH:16][CH:15]=1.[H-].[Na+].O>CN(C=O)C.CCOC(C)=O>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:12])[C:5](=[O:11])[N:6]2[CH2:18][C:17]1[CH:20]=[CH:21][C:14]([F:13])=[CH:15][CH:16]=1 |f:2.3|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C2C(C(NC2=CC=C1)=O)=O
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extract three times with EtOAc
|
Type
|
WASH
|
Details
|
Pool all organics and wash one time with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography over silica gel (eluted with Hexanes/EtOAc 99:1 to 50:50)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C(C(N(C2=CC=C1)CC1=CC=C(C=C1)F)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 270 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |